molecular formula C21H25N3O5S B2850158 N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 1171857-79-6

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2850158
CAS No.: 1171857-79-6
M. Wt: 431.51
InChI Key: FLFNJTAUNVSFJD-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline (THQ) core substituted with a 2-methoxyacetyl group at the 1-position, a sulfamoyl bridge linking the THQ moiety to a phenyl ring, and a terminal propionamide group (Figure 1). The sulfamoyl and propionamide groups enhance hydrogen-bonding interactions, which may improve target binding affinity and metabolic stability.

Properties

IUPAC Name

N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-20(25)22-16-8-10-18(11-9-16)30(27,28)23-17-7-6-15-5-4-12-24(19(15)13-17)21(26)14-29-2/h6-11,13,23H,3-5,12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFNJTAUNVSFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide involves multiple steps. Typically, the process begins with the formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline through the reaction of 2-methoxyacetyl chloride with tetrahydroquinoline under anhydrous conditions. This intermediate is then sulfonated using a reagent such as sulfuryl chloride to yield N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide. Finally, the compound is reacted with 4-(bromophenyl)propionamide to form the desired product.

Industrial Production Methods: : On an industrial scale, these reactions are often carried out in large batch reactors, under controlled temperatures and pressures, to ensure high yield and purity. Solvent selection, reaction time, and purification steps are optimized for scalability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the methoxyacetyl group, using oxidizing agents like potassium permanganate or chromic acid. Reduction reactions could target the sulfonamide group, using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the tetrahydroquinoline moiety. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

  • Hydrolysis: : Under acidic or basic conditions, the propionamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions: : Typical reagents include sulfuryl chloride for sulfonation, bromophenylpropionamide for coupling reactions, and various oxidizing and reducing agents for redox reactions. Reaction conditions vary from anhydrous environments to controlled pH environments, depending on the specific reaction pathway.

Major Products: : Major products from these reactions include sulfonamide derivatives, hydrolyzed amines, and oxidized or reduced forms of the original compound. The specific nature of the product depends on the reaction conditions and reagents used.

Scientific Research Applications

In Chemistry: : This compound serves as a versatile intermediate in organic synthesis, useful for constructing more complex molecules through its reactive functional groups.

In Biology: : Its structure allows for interactions with biological macromolecules, making it a candidate for studying protein-ligand interactions and enzyme inhibition.

In Medicine: : Potential therapeutic applications include its use as a scaffold for developing drugs targeting specific enzymes or receptors. It may be explored for its anti-inflammatory, anti-cancer, or antimicrobial properties.

In Industry: : Its industrial applications could involve the synthesis of materials with specific electronic or photonic properties, given its aromatic and heterocyclic components.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its sulfonamide group can mimic biological substrates, thereby inhibiting enzyme activity. Additionally, the tetrahydroquinoline moiety can engage in π-π stacking and hydrogen bonding interactions, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The THQ core (target compound, 3i) is associated with CNS activity, while piperidine derivatives (e.g., 34, CAS 61086-18-8) are often used as intermediates with broader pharmacokinetic profiles.
  • Substituent Effects: The 2-methoxyacetyl group in the target compound and 3i may enhance metabolic stability compared to the trifluoroacetyl group in ’s compound, which could increase electrophilicity and reactivity . Sulfamoyl vs.
2.4 Physicochemical Properties
  • LogP : Piperidine derivatives (e.g., CAS 61086-18-8) with methoxymethyl groups may exhibit higher logP values, favoring membrane permeability .

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